Thiourea, N,N'-bis[(trifluoromethyl)phenyl]-
Description
Thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]-, commonly known as Schreiner’s thiourea, is a hydrogen-bond-donating organocatalyst first reported by Schreiner’s group. Its structure features two 3,5-bis(trifluoromethyl)phenyl substituents on the thiourea core, which confer strong electron-withdrawing properties and enhance hydrogen-bonding capability . This compound has become a benchmark in organocatalysis due to its efficiency in activating substrates via dual hydrogen-bond interactions, particularly in reactions such as:
- Ring-opening polymerization of N-carboxyanhydrides (NCAs) for polypeptide synthesis .
- Stereoselective glycosylation of glycals to synthesize 2-deoxyglycosides .
- Enol ether activation in alcohol additions and other transformations .
The 3,5-bis(trifluoromethyl)phenyl groups are critical to its performance, as their meta-substitution pattern and trifluoromethyl (-CF₃) groups optimize steric accessibility and electronic activation of substrates .
Properties
CAS No. |
94836-65-4 |
|---|---|
Molecular Formula |
C15H10F6N2S |
Molecular Weight |
364.31 g/mol |
IUPAC Name |
1,3-bis[2-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C15H10F6N2S/c16-14(17,18)9-5-1-3-7-11(9)22-13(24)23-12-8-4-2-6-10(12)15(19,20)21/h1-8H,(H2,22,23,24) |
InChI Key |
YHSJEVWWNLSQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Thiocyanate-Mediated Condensation
A widely employed method involves the reaction of substituted anilines with thiocyanate salts under acidic conditions. For example, 3,5-bis(trifluoromethyl)aniline reacts with potassium thiocyanate (KSCN) in tetrahydrofuran (THF) to form the corresponding thiourea . The procedure typically involves:
-
Protonation of the aniline with hydrochloric acid (HCl) to form a stable ammonium salt.
-
Nucleophilic attack by thiocyanate ions at elevated temperatures (80°C), followed by acid workup to yield the thiourea .
This method produced N,N'-bis[4-(trifluoromethyl)phenyl]thiourea in 12% yield after purification via silica gel chromatography . While straightforward, the low yield suggests competing side reactions, such as over-alkylation or decomposition of intermediates.
Isothiocyanate Intermediate Route
Higher yields are achieved using pre-formed isothiocyanates. For instance, 3,5-bis(trifluoromethyl)phenyl isothiocyanate can be synthesized via treatment of the corresponding aniline with thiophosgene (Cl₂C=S) or phenyl chlorothioformate . Subsequent reaction with a second equivalent of aniline proceeds under mild conditions:
Takemoto’s catalyst synthesis exemplifies this approach, where 3,5-bis(trifluoromethyl)aniline reacts with phenyl chlorothioformate to generate the isothiocyanate intermediate, followed by condensation with trans-1,2-diaminocyclohexane . This two-step process avoids harsh conditions and improves functional group tolerance.
Reductive Amination with Carbon Disulfide
Carbon disulfide (CS₂) serves as a sulfur source in reductive coupling protocols. A representative procedure involves:
-
Reaction of 4-(trifluoromethyl)aniline with CS₂ in the presence of triethylamine (Et₃N) to form a dithiocarbamic acid salt.
-
In situ trapping with Boc₂O (di-tert-butyl dicarbonate) and catalytic DMAP (4-dimethylaminopyridine) to yield the isothiocyanate .
-
Coupling with a second aniline equivalent under reflux conditions in acetonitrile .
This method achieved 49% yield for 1,3-bis[4-(trifluoromethyl)phenyl]thiourea (TKR15) . The use of Boc₂O enhances intermediate stability, enabling better control over regioselectivity.
Solid-Phase Synthesis for 3,5-Substituted Derivatives
The 3,5-bis(trifluoromethyl)phenyl isomer requires precise steric control. A scalable route involves:
-
Condensation of 3,5-bis(trifluoromethyl)aniline with triphosgene (C₃Cl₆O₃) in dichloromethane (DCM) to form the isocyanate intermediate.
-
Treatment with ammonium thiocyanate (NH₄SCN) in a polar aprotic solvent like dimethylformamide (DMF) .
This method avoids thiophosgene, reducing toxicity risks. The final product exhibits solubility in methanol, ethanol, and DCM but precipitates in hexane .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: It participates in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Thiourea, N,N’-bis[(trifluoromethyl)phenyl]- exerts its effects involves the formation of strong hydrogen bonds with substrates. This interaction stabilizes the transition state and lowers the activation energy of the reaction. The compound acts as a hydrogen-bond donor, facilitating the activation of carbonyls, nitroolefins, and imines . The molecular targets include various functional groups that can participate in hydrogen bonding .
Comparison with Similar Compounds
Comparison with Similar Thiourea Compounds
Thiourea derivatives vary widely in structure and function depending on substituents. Below is a detailed comparison of Schreiner’s thiourea with structurally or functionally related compounds:
Structural and Electronic Comparisons
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance catalytic activity by polarizing the thiourea’s N-H bonds, strengthening hydrogen-bond donation.
- Meta-substituted -CF₃ groups in Schreiner’s thiourea allow optimal spatial arrangement for dual H-bond activation, unlike para-substituted analogs (e.g., 4-nitrophenyl), which hinder simultaneous substrate binding .
Catalytic Performance
A study comparing Schreiner’s thiourea with a para-sulfone-substituted thiourea demonstrated:
- Schreiner’s thiourea induced a Δδ = 5.14 ppm in ¹H NMR (vs. Δδ = 4.82 ppm for the sulfone analog), indicating stronger H-bonding .
- In NCA polymerization, Schreiner’s thiourea achieved >90% monomer conversion with controlled molecular weights, outperforming less electron-deficient analogs .
Functional Versatility
While Schreiner’s thiourea excels in catalysis, other derivatives are tailored for niche applications:
- Antioxidant activity : Fluorinated thioureas (e.g., 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives) show radical scavenging via electron-deficient aromatic systems .
- Pesticides: Thioureas like diafenthiuron (N-(2,6-diisopropyl-4-phenoxyphenyl)-N’-tert-butylthiourea) leverage bulky substituents for pest control .
Tables
Table 1: Substituent Effects on Thiourea Catalysis
| Substituent Position | Electron Effect | H-Bond Strength (Δδ, ppm) | Catalytic Efficiency |
|---|---|---|---|
| 3,5-bis(trifluoromethyl) | Strongly withdrawing | 5.14 | High |
| 4-nitro | Withdrawing | ~4.5 | Moderate |
| Benzyl | Donating | <3.0 | Low |
Q & A
Q. What are the standard synthetic protocols for preparing Schreiner's thiourea, and how can purity be validated?
Schreiner's thiourea is synthesized by reacting 3,5-bis(trifluoromethyl)aniline with thiophosgene or its equivalents under inert conditions. A typical method involves:
Dissolving 3,5-bis(trifluoromethyl)aniline in anhydrous dichloromethane.
Adding thiophosgene dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
Quenching the reaction with aqueous NaHCO₃, extracting the product, and purifying via column chromatography (hexane/ethyl acetate) .
Purity Validation : Use HPLC (>98% purity) and ¹H/¹³C NMR to confirm structure (e.g., aromatic proton shifts at δ 7.8–8.2 ppm and thiourea NH signals at δ 9.5–10.5 ppm) .
Q. What spectroscopic techniques are critical for characterizing Schreiner's thiourea?
Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (split patterns due to trifluoromethyl groups) and thiourea NH groups.
- IR Spectroscopy : Confirm C=S stretching (~1250–1350 cm⁻¹) and N–H vibrations (~3300 cm⁻¹).
- X-ray Crystallography : Resolve hydrogen-bonding motifs using SHELX for refinement (e.g., C=O···H–N interactions with d ≈ 2.0 Å) .
Q. How does Schreiner's thiourea function as an organocatalyst in hydrogen-bond-mediated reactions?
The thiourea activates substrates via dual hydrogen bonding:
The thiourea NH groups form hydrogen bonds with electrophilic sites (e.g., carbonyl oxygens).
Electron-withdrawing trifluoromethyl groups enhance acidity of NH protons, strengthening hydrogen bonds.
This stabilizes transition states in reactions like Michael additions or acylations .
Advanced Research Questions
Q. How can computational methods elucidate the catalytic mechanism of Schreiner's thiourea?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to:
Map hydrogen-bond distances and angles during substrate activation.
Calculate activation energies for competing pathways (e.g., enantioselective vs. non-selective routes).
Correlate trifluoromethyl substituent effects with catalytic efficiency (e.g., Hammett parameters) .
Q. What strategies optimize enantioselectivity in thiourea-catalyzed asymmetric reactions?
Methodological approaches include:
Q. How do structural analogs of Schreiner's thiourea compare in catalytic performance?
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?
Contradictions arise from varying solvent or substrate interactions. To address:
Perform single-crystal X-ray diffraction of thiourea-substrate co-crystals.
Compare bond lengths/angles across datasets using SHELXL refinement.
Apply Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What methodologies evaluate thiourea interactions with biological macromolecules?
- Fluorescence Quenching : Measure binding constants (Kₐ) with proteins (e.g., BSA) via Stern-Volmer plots.
- Molecular Docking : Simulate binding poses with enzymes (e.g., α-chymotrypsin) using AutoDock Vina.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the solubility of Schreiner's thiourea in polar solvents?
Discrepancies stem from:
Q. How can researchers reconcile divergent catalytic outcomes in similar reaction conditions?
Systematically test variables:
Moisture Sensitivity : Use molecular sieves to control water content.
Substrate Scope : Electron-deficient substrates may require higher catalyst loadings.
Batch-to-Batch Variability : Reproduce results with independently synthesized catalyst batches .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
